Cas no 17738-86-2 (ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate)

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate structure
17738-86-2 structure
Product Name:ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
Numero CAS:17738-86-2
MF:C11H10F3NO3
MW:261.19721364975
MDL:MFCD00111794
CID:906518
PubChem ID:1805242
Update Time:2025-05-20

ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • acetic acid, 2-oxo-2-[[3-(trifluoromethyl)phenyl]amino]-, ethyl ester
    • Ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate
    • 5-hydroxyisophthalamide
    • Ethyl oxo[[3-(trifluoromethyl)phenyl]amino]acetate
    • ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
    • ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
    • DTXSID80365200
    • ethyl 2-oxo-2-(3-trifluoromethylphenylamino)-acetate
    • Q-103474
    • F0835-0044
    • 2F-081
    • AM20030173
    • EN300-235733
    • AKOS000344226
    • Ethyl 2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]acetate
    • Z56755840
    • STK297075
    • Ethyl {[3-(trifluoromethyl)-phenyl]carbamoyl}formate
    • 5-hydroxyisophthalamide;ethyl {[3-(trifluoroMethyl)phenyl]carbaMoyl}forMate
    • ethyl 2-oxo-2-(3-(trifluoromethyl)phenylamino)acetate
    • SCHEMBL596433
    • SY204706
    • BCP23237
    • MFCD00111794
    • ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acetate
    • CS-0215344
    • ethyl 2-oxo-2-((3-(trifluoromethyl)phenyl)amino)acet ate
    • Ethyl2-oxo-2-[3-(trifluoromethyl)anilino]acetate
    • 17738-86-2
    • Ethyl oxo{[3-(trifluoromethyl)-phenyl]amino}acetate
    • A12161
    • MDL: MFCD00111794
    • Inchi: 1S/C11H10F3NO3/c1-2-18-10(17)9(16)15-8-5-3-4-7(6-8)11(12,13)14/h3-6H,2H2,1H3,(H,15,16)
    • Chiave InChI: UKPJCBWVGQNZSF-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)NC(C(=O)OCC)=O)(F)F

Proprietà calcolate

  • Massa esatta: 261.0613
  • Massa monoisotopica: 261.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 6
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 55.4A^2

Proprietà sperimentali

  • Densità: 1.356±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 121 ºC (ethyl acetate )
  • Indice di rifrazione: 1.499
  • Solubilità: Molto leggermente solubile (0,13 g/l) (25°C),
  • PSA: 55.4

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